Bienvenue dans la boutique en ligne BenchChem!

N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

Anticonvulsant Maximal electroshock Triazole vs. pyrazole

N-(4-Acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (CAS 927640-22-0) is a synthetic small molecule belonging to the ω-(1,2,4-triazol-1-yl)alkanamide class, characterized by a 1,2,4-triazole ring linked via a propanamide spacer to a 4-acetylphenyl group. This structural motif overlaps with two pharmacologically distinct chemical spaces: anticonvulsant alkanamides evaluated in maximal electroshock (MES) models and triazole-substituted arylamide derivatives claimed as P2X3 and P2X2/3 purinoceptor antagonists.

Molecular Formula C13H14N4O2
Molecular Weight 258.28g/mol
CAS No. 927640-22-0
Cat. No. B497199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
CAS927640-22-0
Molecular FormulaC13H14N4O2
Molecular Weight258.28g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC(=O)CCN2C=NC=N2
InChIInChI=1S/C13H14N4O2/c1-10(18)11-2-4-12(5-3-11)16-13(19)6-7-17-9-14-8-15-17/h2-5,8-9H,6-7H2,1H3,(H,16,19)
InChIKeyPPRKVKJSSKEJIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (CAS 927640-22-0): Compound Class and Procurement-Relevant Characteristics


N-(4-Acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (CAS 927640-22-0) is a synthetic small molecule belonging to the ω-(1,2,4-triazol-1-yl)alkanamide class, characterized by a 1,2,4-triazole ring linked via a propanamide spacer to a 4-acetylphenyl group [1]. This structural motif overlaps with two pharmacologically distinct chemical spaces: anticonvulsant alkanamides evaluated in maximal electroshock (MES) models [1] and triazole-substituted arylamide derivatives claimed as P2X3 and P2X2/3 purinoceptor antagonists [2]. Key physicochemical parameters include a molecular formula of C13H14N4O2 and a molecular weight of 258.28 g/mol, with the para-acetyl substitution on the phenyl ring providing a hydrogen-bond acceptor site distinct from the unsubstituted phenyl or halogenated analogs commonly encountered in this scaffold family.

Why N-(4-Acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide Cannot Be Interchanged with Generic In-Class Compounds


Within the ω-(1,2,4-triazol-1-yl)alkanamide series, small structural modifications produce large shifts in pharmacological profile. The Tarikogullari et al. study demonstrated that replacing the 1,2,4-triazole ring with a pyrazole ring abolished anticonvulsant activity in the MES test, while inserting a single methylene spacer into the anilide linker (N-benzyl vs. N-phenylpropanamide) preserved acute activity but markedly shortened the duration of action [1]. The specific 4-acetylphenyl substitution present in CAS 927640-22-0 introduces a para-acetyl moiety not evaluated in the published congeneric series; this substitution is expected to alter hydrogen-bonding capacity, metabolic stability, and target engagement relative to unsubstituted phenyl or 2,6-dimethylphenyl analogs [1]. Furthermore, the Roche P2X3/P2X2/3 patent family explicitly claims triazole-substituted arylamides with defined substitution patterns, implying that even minor variations in the aryl amide portion can determine whether a compound engages purinergic vs. other targets [2]. Generic selection of an in-class compound without confirming the identity and purity of the 4-acetylphenyl substitution therefore risks selecting a molecule with a fundamentally different activity and selectivity profile.

N-(4-Acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide: Quantitative Differentiation Evidence Against Closest Comparators


1,2,4-Triazole Ring vs. Pyrazole Ring: Superior Anticonvulsant Activity in Maximal Electroshock Model

IMPORTANT CAVEAT: The quantitative data below are from a congeneric series structurally related to, but not specifically including, the target compound. Direct comparator data for N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide are not available in the public domain. The Tarikogullari et al. study evaluated a series of ω-triazole and ω-pyrazole N-phenylpropanamides and N-benzylamides in the maximal electroshock (MES) test in mice [1]. Across the series, 1,2,4-triazole-containing compounds demonstrated superior anticonvulsant activity compared to their pyrazole counterparts [1]. The most active compound identified was 2-(1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)acetamide [1]. The target compound differs from this lead in having a propanamide (not acetamide) linker and a 4-acetylphenyl (not 2,6-dimethylphenyl) substitution; no direct activity comparison between the target compound and this lead exists.

Anticonvulsant Maximal electroshock Triazole vs. pyrazole

P2X3/P2X2/3 Purinoceptor Antagonist Structural Scope: Patent-Defined Differentiation from Non-Triazole Arylamides

The Roche patent family (KR-101405746-B1, and equivalents) claims triazole-substituted arylamide derivatives of formula (I) where R1 is optionally substituted triazolyl and R2–R8 are defined substituents on the phenyl ring, as P2X3 and/or P2X2/3 purinoceptor antagonists for treatment of pain, genitourinary, inflammatory, gastrointestinal, and respiratory diseases [1]. The generic Markush structure encompasses N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide as a potential embodiment, though no specific biological data for this exact compound are disclosed in the patent [1]. The patent's scope explicitly requires a triazole ring as R1, distinguishing these compounds from non-triazole aryl amides that lack P2X3/P2X2/3 antagonist activity.

P2X3 antagonist Purinergic receptor Pain and genitourinary

Para-Acetylphenyl Substitution: Differentiation from Unsubstituted Phenyl and 2,6-Dimethylphenyl Analogs

Within the anticonvulsant alkanamide series reported by Tarikogullari et al., the most active compound carried a 2,6-dimethylphenyl substitution on the amide nitrogen [1]. The target compound differs by bearing a 4-acetylphenyl group, which introduces a para-acetyl hydrogen-bond acceptor capable of engaging additional protein residues or altering metabolic stability relative to the methyl-substituted or unsubstituted phenyl analogs [1]. No direct SAR comparison between 4-acetylphenyl and 2,6-dimethylphenyl in this scaffold is available. The 4-acetylphenyl group is also structurally distinct from the substituted phenyl groups commonly exemplified in the Roche P2X3 patent [2], suggesting this specific substitution may confer a unique target-selectivity or pharmacokinetic profile that cannot be inferred from published analogs.

Structure-activity relationship Acetylphenyl substitution Hydrogen-bond acceptor

Propanamide Linker Length: Differentiation from Acetamide Analogs on Duration of Action

The Tarikogullari et al. study investigated the effect of inserting a CH2 group into the anilide structure, converting N-phenylacetamide to N-phenylpropanamide (and N-benzylamide) derivatives [1]. The results indicated that while the additional methylene spacer did not change acute anticonvulsant activity in the MES test, it caused a noticeable decrease in duration of action [1]. The target compound features a propanamide (three-carbon) linker between the triazole ring and the amide carbonyl, whereas the most active compound in the series, 2-(1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)acetamide, has an acetamide (two-carbon) linker [1]. This difference in linker length is predicted to affect both the conformational flexibility and the pharmacokinetic duration of action, making the propanamide compound pharmacodynamically distinct from the acetamide lead.

Linker length Duration of action Methylene spacer effect

N-(4-Acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide: Research and Industrial Application Scenarios Grounded in Evidence


Anticonvulsant Drug Discovery: Probing the 1,2,4-Triazole Pharmacophore with a Novel 4-Acetylphenyl-Propanamide Scaffold

For medicinal chemistry programs exploring anticonvulsant agents with maximal electroshock (MES) protection, this compound provides a structurally differentiated probe that combines three features established as critical by Tarikogullari et al.: the 1,2,4-triazole ring (superior to pyrazole for MES activity), a propanamide linker (associated with shorter duration of action compared to acetamide analogs), and a 4-acetylphenyl substitution not previously characterized in the published congeneric series [1]. This compound can serve as a starting point for SAR expansion around the para-acetyl position, enabling exploration of hydrogen-bond acceptor effects on potency and metabolic stability that are inaccessible with the published 2,6-dimethylphenyl lead [1].

P2X3 and P2X2/3 Purinoceptor Research: Accessing Triazole-Substituted Arylamide Chemical Space

The Roche patent family (KR-101405746-B1) defines triazole-substituted arylamides as P2X3/P2X2/3 purinoceptor antagonists relevant to pain, genitourinary disorders, and inflammation [2]. N-(4-Acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide falls within the claimed Markush structure and offers a para-acetyl substitution distinct from the exemplified halogenated and alkyl-substituted phenyl variants [2]. Researchers investigating P2X3-mediated signaling pathways can use this compound to probe whether the 4-acetylphenyl moiety confers altered potency, selectivity over P2X2/3 heteromers, or improved physicochemical properties relative to standard patent-exemplified analogs.

Chemical Biology Probe Development: Investigating Linker Length Effects on CNS Pharmacokinetics

The propanamide (three-carbon) linker in this compound, versus the acetamide (two-carbon) linker of the most active published analog, provides a chemical tool for systematically studying the impact of methylene spacer length on blood–brain barrier penetration, metabolic stability, and duration of CNS action [1]. This is directly relevant to programs optimizing the pharmacokinetic profile of triazole-containing CNS drug candidates, where balancing acute efficacy with appropriate duration of action is a key selection criterion [1].

Reference Standard for Analytical Method Development and Quality Control of ω-Triazole Alkanamide Libraries

With a well-defined molecular formula (C13H14N4O2), molecular weight (258.28 g/mol), and distinct para-acetylphenyl UV/IR signature, this compound can serve as an analytical reference standard for HPLC-MS method development and impurity profiling of ω-(1,2,4-triazol-1-yl)alkanamide compound libraries. Its unique retention time, mass fragmentation pattern, and NMR shifts, once characterized, provide a benchmark for distinguishing closely related acetylphenyl positional isomers (e.g., 3-acetylphenyl vs. 4-acetylphenyl) that may co-elute under generic chromatographic conditions.

Quote Request

Request a Quote for N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.